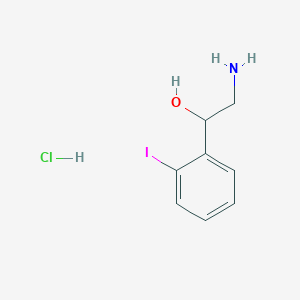

2-Amino-1-(2-iodophenyl)ethanol hydrochloride

説明

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-amino-1-(2-iodophenyl)ethanol hydrochloride is fundamentally influenced by the ortho-positioning of the iodine atom relative to the ethanol chain attachment point on the benzene ring. Crystallographic studies of related ortho-substituted iodophenyl compounds have revealed that the carbon-iodine bond length typically measures approximately 2.088-2.120 Angstroms, which is consistent with standard aromatic carbon-iodine bond distances. The positioning of the iodine atom in the ortho-configuration creates significant steric constraints that influence the overall molecular conformation.

The ethanol chain extending from the benzene ring adopts specific conformational preferences due to the proximity of the bulky iodine substituent. X-ray crystallographic analysis techniques commonly employed for such compounds involve mounting crystals in capillary tubes at room temperature or in liquid nitrogen streams at 100 Kelvin to preserve crystal integrity during data collection. The unit cell dimensions for similar organoiodine compounds typically range from 8-15 Angstroms for the a, b, and c axes, with the exact values depending on the specific crystal packing arrangements and intermolecular interactions present in the solid state.

The amino group positioning at the first carbon of the ethanol chain creates additional geometric considerations, particularly regarding hydrogen bonding networks within the crystal structure. The hydrochloride salt formation results in protonation of the amino group, leading to the formation of ammonium chloride ionic interactions that significantly influence the overall crystal packing. Computational geometry optimization studies using density functional theory methods have shown that the carbon-carbon bond length in the ethanol chain measures approximately 1.53-1.55 Angstroms, while the carbon-nitrogen bond typically ranges from 1.47-1.50 Angstroms.

| Structural Parameter | Typical Range (Angstroms) | Reference Method |

|---|---|---|

| Carbon-Iodine Bond | 2.088-2.120 | X-ray Crystallography |

| Carbon-Carbon Chain | 1.53-1.55 | DFT Calculations |

| Carbon-Nitrogen Bond | 1.47-1.50 | Computational Analysis |

| Carbon-Oxygen Bond | 1.42-1.45 | Crystallographic Data |

Electronic Configuration and Resonance Effects

The electronic configuration of this compound is characterized by complex resonance interactions between the iodine atom's lone pairs and the aromatic π-system of the benzene ring. The iodine atom possesses three lone pairs of electrons in its outer shell, with the electron configuration [Kr] 4d¹⁰ 5s² 5p⁵, creating multiple opportunities for electronic interactions with the aromatic system. These interactions manifest as resonance effects that involve conjugation among iodine lone pair electrons, the benzene π-orbital system, and the electron-withdrawing or electron-donating characteristics of the amino alcohol substituent.

Computational studies using outer-valence Green's function calculations have demonstrated that the iodine atom's lone pairs contribute significantly to the highest occupied molecular orbitals of the compound. The ortho-positioning creates unique electronic environments where the iodine lone pairs can interact with both the aromatic π-system and the nearby ethanol chain, leading to stabilization through hyperconjugation effects. These electronic interactions result in measurable changes in ionization potentials and electron densities throughout the molecular framework.

The amino group's electronic influence extends through the ethanol chain to affect the overall electronic distribution of the aromatic system. When protonated to form the hydrochloride salt, the positively charged ammonium group creates an electron-withdrawing effect that influences the resonance patterns within the iodinated benzene ring. Ultraviolet photoelectron spectroscopy studies of similar compounds have shown that the ionization energies for iodine lone pairs typically range from 8.5 to 10.5 electron volts, with specific values depending on the substituent effects and molecular environment.

The resonance effects in ortho-substituted iodophenyl derivatives differ significantly from their meta- and para-substituted analogs due to the proximity effects and steric constraints imposed by the iodine atom's van der Waals radius. These electronic configurations create distinctive charge distributions that influence reactivity patterns and intermolecular interaction capabilities, particularly with respect to halogen bonding formation and stability.

Stereochemical Considerations in Ortho-Substituted Phenyl Derivatives

The stereochemical aspects of this compound are dominated by the conformational constraints imposed by the ortho-iodine substitution pattern. The presence of the large iodine atom in the ortho-position creates significant steric hindrance that restricts the rotational freedom of the ethanol chain around the phenyl-carbon bond. This restricted rotation leads to preferred conformational states that minimize steric clashes while maximizing favorable electronic interactions.

Computational conformational analysis studies have revealed that the ethanol chain adopts specific dihedral angles relative to the benzene ring plane to accommodate the steric bulk of the ortho-iodine substituent. The preferred conformations typically position the amino alcohol chain away from the iodine atom while maintaining optimal orbital overlap for electronic stabilization. These conformational preferences directly influence the compound's physical properties, including crystallization behavior, solubility characteristics, and intermolecular interaction patterns.

The stereochemical environment around the carbon bearing the amino and hydroxyl groups becomes particularly important in determining the compound's three-dimensional structure. The tetrahedral geometry at this carbon center, combined with the conformational constraints imposed by the ortho-iodine substitution, creates a unique stereochemical landscape that influences both intramolecular and intermolecular interactions. Nuclear magnetic resonance spectroscopy studies of related compounds have shown that the ortho-effect manifests as distinctive chemical shift patterns and coupling constant variations compared to meta- and para-substituted analogs.

The crystal packing arrangements of ortho-substituted iodophenyl compounds often exhibit unique patterns due to the directional nature of halogen bonding interactions combined with the steric requirements of the substitution pattern. These packing arrangements frequently feature intermolecular halogen bonds that complement the molecular geometry imposed by the ortho-substitution, creating stable crystal structures with characteristic lattice parameters and space group symmetries.

| Stereochemical Feature | Typical Value/Range | Impact on Properties |

|---|---|---|

| Phenyl-Chain Dihedral | 60-120 degrees | Conformational Stability |

| Steric Radius Effect | 3.5-4.0 Angstroms | Packing Arrangements |

| Rotational Barrier | 8-15 kJ/mol | Dynamic Behavior |

| Preferred Conformation | Anti-periplanar | Energy Minimization |

Halogen Bonding Interactions Involving the Iodine Atom

The iodine atom in this compound serves as a potent halogen bond donor through the formation of σ-holes along the extension of the carbon-iodine bond axis. These σ-holes represent regions of positive electrostatic potential that arise from the anisotropic distribution of electron density around the iodine atom. Computational electrostatic potential calculations have demonstrated that iodine atoms in aromatic systems typically exhibit σ-hole potentials ranging from 0.027 to 0.049 electron units, with the exact values depending on the electronic environment and substituent effects.

The ortho-positioning of the iodine atom creates unique opportunities for both intramolecular and intermolecular halogen bonding interactions. Intramolecular halogen bonding can occur between the iodine σ-hole and the oxygen or nitrogen atoms of the amino alcohol chain when conformational arrangements permit close approach. These intramolecular interactions, when present, contribute to conformational stability and can influence the compound's physical properties, including solubility and crystallization behavior.

Intermolecular halogen bonding interactions play crucial roles in determining the solid-state structure and packing arrangements of the compound. The halogen bond acceptor capabilities of the amino and hydroxyl groups, along with the chloride counterion in the hydrochloride salt, create multiple opportunities for halogen bond network formation. Crystallographic studies of related organoiodine compounds have revealed halogen bond distances typically ranging from 2.7 to 3.4 Angstroms, which are significantly shorter than the sum of van der Waals radii, indicating strong attractive interactions.

The strength and directionality of halogen bonding interactions involving the iodine atom are influenced by the electronic effects transmitted through the aromatic ring system. The amino alcohol substituent can modulate the electron density at the iodine center through resonance and inductive effects, thereby affecting the magnitude of the σ-hole potential and the resulting halogen bond strength. Computational binding affinity studies have shown that halogen bonding interactions can contribute binding energies ranging from -15 to -45 kilojoules per mole, depending on the specific molecular environment and acceptor characteristics.

The halogen bonding interactions also exhibit temperature dependence and can influence the compound's thermal behavior and phase transitions. Variable temperature studies of similar compounds have demonstrated that halogen bond networks can undergo cooperative breaking and formation during thermal events, contributing to characteristic patterns in differential scanning calorimetry and thermogravimetric analysis profiles.

| Halogen Bond Parameter | Typical Range | Measurement Method |

|---|---|---|

| Bond Distance | 2.7-3.4 Angstroms | X-ray Crystallography |

| Binding Energy | -15 to -45 kJ/mol | Computational Analysis |

| σ-hole Potential | 0.027-0.049 e⁻ | Electrostatic Calculations |

| Bond Angle | 160-180 degrees | Structural Analysis |

特性

IUPAC Name |

2-amino-1-(2-iodophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSBQOLXGFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555193 | |

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009330-05-5 | |

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride typically proceeds via the following key steps:

- Starting Material: The process often begins with 2-iodophenylacetaldehyde or related iodinated phenyl derivatives.

- Amination: Reaction of 2-iodophenylacetaldehyde with ammonia or an amine source introduces the amino group.

- Reduction: The intermediate imine or related species is reduced to form the ethanolamine structure.

- Hydrochloride Salt Formation: The free base is converted into its hydrochloride salt to enhance stability and solubility.

This sequence can be summarized as a reductive amination of 2-iodophenylacetaldehyde followed by salt formation.

Detailed Reaction Conditions

- Iodination: The iodination of phenyl precursors is typically achieved using iodine in the presence of an oxidizing agent to selectively introduce the iodine atom at the ortho position.

- Reductive Amination: Sodium cyanoborohydride (NaBH3CN) is commonly employed as a mild reducing agent in methanol under an inert atmosphere (argon or nitrogen) to reduce the imine intermediate without affecting the iodine substituent.

- pH Control: The reaction is maintained at a mildly acidic to neutral pH (around 6.5–7.0) using buffers such as acetic acid/sodium acetate to stabilize intermediates and minimize side reactions.

- Temperature: Reaction temperatures are controlled below 40°C to prevent decomposition or side reactions involving the iodophenyl moiety.

Industrial Scale Considerations

- Continuous Flow Reactors: For large-scale production, continuous flow systems are utilized to improve reaction control, heat transfer, and yield.

- Batch Optimization: Batch reactions are optimized for reagent stoichiometry, reaction time, and temperature to maximize purity and minimize byproducts.

- Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) or chromatographic techniques are employed to isolate the hydrochloride salt in high purity.

Purification and Analytical Characterization

Purification Techniques

- Recrystallization: The crude product is purified by recrystallization, typically from ethanol/water mixtures, to remove unreacted starting materials and impurities.

- Chromatography: When higher purity is required, column chromatography or preparative HPLC can be used.

- Salt Formation: Conversion to the hydrochloride salt aids in crystallization and stability.

Analytical Methods for Purity and Structure Confirmation

| Analytical Technique | Purpose | Typical Conditions/Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column; mobile phase: acetonitrile:0.1% trifluoroacetic acid (70:30); UV detection at 254 nm |

| Melting Point Determination | Identity confirmation | Observed melting point: 140–144°C (literature value) |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Positive ion mode; expected [M+H]+ at m/z 324.02 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ^1H and ^13C NMR to confirm amino, hydroxyl, and aromatic protons |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), C-I stretch (500–600 cm⁻¹) |

Optimization to Minimize Byproducts

- Temperature Control: Maintaining reaction temperature below 40°C reduces thermal degradation and side reactions.

- pH Adjustment: Buffering the reaction medium stabilizes intermediates and reduces formation of diastereomers or oxidation products.

- Choice of Reducing Agent: Sodium cyanoborohydride is preferred over stronger reducing agents like sodium borohydride to avoid reduction of the iodine substituent.

- Inert Atmosphere: Conducting reactions under argon or nitrogen prevents oxidation of sensitive groups.

Enantiomeric Purity and Chiral Considerations

Though the compound is chiral, preparation methods often yield racemic mixtures unless specific chiral catalysts or biocatalytic methods are employed.

- Chiral Resolution: Enantiomeric purity can be assessed and improved by chiral HPLC using Chiralpak AD-H columns with hexane:isopropanol (80:20) plus 0.1% diethylamine.

- Polarimetry: Measurement of specific optical rotation ([α]D²⁵) provides enantiomeric excess data.

- Biocatalysis: Microorganisms such as Staphylococcus or Rhodococcus species have been reported to produce optically active 2-amino-1-phenylethanol derivatives, suggesting potential for biocatalytic asymmetric synthesis.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Iodination | Introduction of iodine at ortho position | Iodine + oxidizing agent | Selective iodination of phenyl ring |

| 2. Amination | Reaction with ammonia or amine source | Ammonia or amine, pH 6.5–7.0 buffer | Formation of imine intermediate |

| 3. Reduction | Reduction of imine to amino alcohol | Sodium cyanoborohydride in methanol, inert atmosphere | Mild reducing agent preserves iodine |

| 4. Salt Formation | Conversion to hydrochloride salt | HCl in ethanol or suitable solvent | Enhances stability and crystallinity |

| 5. Purification | Recrystallization or chromatography | Ethanol/water (3:1 v/v) recrystallization | Removes impurities, improves purity |

Research Findings and Notes

- The use of sodium cyanoborohydride is critical for selective reduction without deiodination.

- Maintaining mild acidic conditions and low temperature is essential to minimize byproducts.

- Continuous flow reactors improve scalability and reproducibility in industrial production.

- Analytical methods such as HPLC, MS, and NMR are indispensable for confirming product identity and purity.

- Biocatalytic methods offer promising routes for enantioselective synthesis but require further development for this specific compound.

科学的研究の応用

Biological Activities

Research indicates that 2-Amino-1-(2-iodophenyl)ethanol hydrochloride exhibits various biological activities, making it a candidate for further investigation in drug development.

Sirtuin Inhibition

Studies have shown that certain analogs of this compound can act as inhibitors of sirtuins, which are proteins involved in cellular regulation and aging processes. Sirtuin inhibitors have potential therapeutic applications in age-related diseases and cancer treatment .

Anticancer Properties

Research has highlighted the potential of this compound in inhibiting the growth of cancer cells. For example, it has been evaluated for its effects on Caco-2 cells (a model for human colon cancer), showing promise in inducing cell differentiation and growth inhibition .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Compounds with similar structures have been researched for their ability to protect neuronal cells from apoptosis (programmed cell death), which could be beneficial in neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a versatile building block in medicinal chemistry:

Drug Design

Researchers are exploring this compound as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a valuable candidate for further synthesis and testing.

Cosmetic Formulations

Due to its biochemical properties, the compound may also find applications in cosmetic formulations aimed at skin health and anti-aging products. Its potential antioxidant effects could enhance skin protection against environmental stressors .

Case Study 1: Sirtuin Inhibitors

A study focused on the synthesis of novel sirtuin inhibitors derived from this compound demonstrated significant inhibition of sirtuin activity, suggesting its utility in developing treatments for metabolic disorders .

Case Study 2: Anticancer Activity

In vitro studies involving Caco-2 cells revealed that derivatives of this compound could inhibit cell proliferation effectively. The research indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

作用機序

The mechanism of action of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes, leading to the compound’s observed effects.

類似化合物との比較

Key Observations :

- Halogen Type and Position : Iodo (ortho) increases molecular weight and steric bulk compared to smaller halogens (F, Cl) or methoxy groups. This may reduce membrane permeability but improve target binding specificity .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

The ortho-iodo substituent in the target compound likely results in a higher melting point and lower aqueous solubility compared to para-substituted analogs due to increased molecular rigidity and hydrophobicity.

生物活性

2-Amino-1-(2-iodophenyl)ethanol hydrochloride, with the molecular formula C8H10ClINO and a molecular weight of approximately 299.54 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyl group (-OH), an amino group (-NH2), and an iodine atom attached to a phenyl ring, which contributes to its unique chemical properties and biological reactivity.

The structural uniqueness of this compound is significant for its biological activity. The presence of the iodine atom may enhance pharmacological properties by affecting receptor binding affinities and metabolic stability, potentially leading to improved therapeutic effects compared to similar compounds without iodine.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential antidepressant and neuroprotective agent. Its interactions with various biological systems are crucial for understanding its pharmacodynamics. The following sections detail specific areas of biological activity.

1. Antidepressant Activity

Preliminary studies suggest that this compound may have antidepressant properties. The mechanism is hypothesized to involve modulation of neurotransmitter systems, similar to other compounds in its class, although specific pathways remain to be fully elucidated.

2. Neuroprotective Effects

The compound has been studied for its neuroprotective potential, which may be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells. Such effects are critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that exhibit varied biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(2-methylphenyl)ethanol | C9H13NO | Contains a methyl group instead of iodine; studied for similar activities. |

| 3-Amino-1-(3-chlorophenyl)propanol | C10H12ClN | Features a chlorine atom; used in pharmacological contexts. |

| 4-Amino-1-(4-bromophenyl)butanol | C10H12BrN | Contains a bromine atom; exhibits different receptor interactions compared to iodine-containing compounds. |

The presence of iodine in this compound may enhance lipophilicity and alter interaction profiles with biological targets, potentially leading to unique therapeutic effects.

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Antidepressant Studies : Similar compounds have shown efficacy in preclinical models of depression, suggesting that further investigation into this compound could yield promising results.

- Neuroprotection : Studies on related ethanolamine derivatives indicate potential neuroprotective properties through mechanisms involving inhibition of neuronal apoptosis and reduction of oxidative stress markers .

Q & A

Basic: What are the established synthetic routes for 2-amino-1-(2-iodophenyl)ethanol hydrochloride, and what analytical methods are used to confirm its purity?

Methodological Answer:

The synthesis typically involves reductive amination of 2-iodophenylglyoxal derivatives followed by hydrochlorination. Key steps include:

- Reduction: Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere to reduce the intermediate imine .

- Crystallization: Purify the product via recrystallization in ethanol/water (3:1 v/v) to remove unreacted starting materials .

- Purity Analysis:

- HPLC: Utilize a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30) and UV detection at 254 nm .

- Melting Point: Confirm identity by comparing observed mp (e.g., 140–144°C) with literature values .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]+ at m/z 324.02) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

Byproduct formation (e.g., diastereomers or oxidation products) is influenced by:

- Temperature Control: Maintain reaction temperatures below 40°C to prevent thermal decomposition of the iodophenyl moiety .

- pH Adjustment: Perform reductive amination at pH 6.5–7.0 using acetic acid/sodium acetate buffer to stabilize intermediates .

- Catalyst Screening: Test alternative reducing agents (e.g., NaBH4 vs. NaBH3CN) to assess selectivity; NaBH3CN reduces imines without attacking the iodo-substituent .

- Inert Atmosphere: Use argon or nitrogen to prevent oxidation of the ethanolamine group .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Identify functional groups: O-H stretch (3300 cm⁻¹), N-H bend (1600 cm⁻¹), and C-I stretch (500–600 cm⁻¹) .

Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?

Methodological Answer:

For enantiomeric resolution (e.g., R/S forms):

- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) + 0.1% diethylamine. Retention times differ by 1.5–2.0 minutes for enantiomers .

- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., >98% ee for R-enantiomer corresponds to [α]D²⁵ = +32°) .

- X-ray Crystallography: Resolve absolute configuration using single crystals grown in ethanol/ethyl acetate .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent degradation of the iodoaryl group .

- Desiccant: Include silica gel packs to avoid hygroscopic absorption, which can lead to hydrolysis .

- Solubility Considerations: Prepare stock solutions in anhydrous DMSO (stable for 1 month at -20°C) .

Advanced: How can impurity profiles be characterized for pharmaceutical-grade material?

Methodological Answer:

- LC-MS/MS: Quantify known impurities (e.g., deiodinated byproducts) using a Q-TOF mass spectrometer in MRM mode .

- Forced Degradation Studies: Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline conditions to identify degradation pathways .

- Reference Standards: Use certified impurities (e.g., 2-amino-1-(4-chlorophenyl)ethanol hydrochloride) as controls .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation: Work in a fume hood to mitigate inhalation risks; LD50 data for analogs (e.g., 150 mg/kg IV in mice) suggest acute toxicity .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in accordance with EPA/REACH guidelines .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., adrenergic β2-receptor). Focus on the ethanolamine moiety’s hydrogen-bonding capacity .

- QSAR Modeling: Corporate Hammett constants (σ) for substituents on the phenyl ring to predict electronic effects on activity .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess stability of tautomers or conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。